trans-Stilbene

Catalog No.
S564362
CAS No.
103-30-0
M.F
C14H12
M. Wt
180.24 g/mol
Availability
In Stock
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trans-Stilbene

CAS Number

103-30-0

Product Name

trans-Stilbene

IUPAC Name

(E)-stilbene

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

PJANXHGTPQOBST-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2

Solubility

Insoluble (NTP, 1992)
1.61e-06 M
Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc
2.90X10-1 mg/l in water at 25 °C

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2

Bioactivity and Potential Health Benefits

Research has explored the potential bioactivity of trans-stilbene, demonstrating a range of promising effects, including:

  • Antioxidant activity: Trans-stilbene exhibits free radical scavenging abilities, potentially offering protection against oxidative stress linked to various chronic diseases [].
  • Anti-inflammatory properties: Studies suggest trans-stilbene may modulate inflammatory pathways, potentially contributing to the management of inflammatory conditions [].
  • Neuroprotective effects: Research suggests trans-stilbene may have neuroprotective properties, potentially benefiting brain health and cognitive function [].
  • Anticancer potential: Studies have investigated the potential of trans-stilbene in cancer prevention and treatment, although further research is needed to fully understand its mechanisms and efficacy [].

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of trans-stilbene is crucial for evaluating its potential therapeutic applications. Studies have shown that trans-stilbene undergoes rapid metabolism in the body, primarily in the liver, leading to various metabolites []. This rapid metabolism may contribute to its low bioavailability, limiting the amount of trans-stilbene reaching its target sites in the body. Researchers are exploring strategies to improve the bioavailability of trans-stilbene for potential therapeutic use.

Future Directions and Challenges

Trans-stilbene continues to be a subject of active scientific research due to its potential health benefits. Future research directions include:

  • Conducting further clinical trials to evaluate the efficacy and safety of trans-stilbene for specific health conditions.
  • Developing strategies to improve the bioavailability of trans-stilbene for potential therapeutic applications.
  • Investigating the underlying mechanisms of action of trans-stilbene to understand its diverse biological effects.

trans-Stilbene, also known as trans-1,2-diphenylethylene or (E)-stilbene, is an organic compound characterized by its structure as an alkene with two phenyl groups attached to either end of a carbon-carbon double bond. This compound is notable for its crystalline solid form, which has a melting point around 125 °C (257 °F), contrasting sharply with its isomer, cis-stilbene, which is a liquid at room temperature with a melting point of 5–6 °C (41–43 °F) . The name "stilbene" derives from the Greek word stilbos, meaning "shining," reflecting its notable optical properties .

: Under ultraviolet light, trans-stilbene can isomerize to cis-stilbene. This photochemical reaction exemplifies the dynamics of light-induced structural changes in organic compounds .
  • Dimerization: Irradiation can also lead to dimerization, producing phenanthrene and other dimers alongside cis-stilbene

    trans-Stilbene exhibits various biological activities, particularly as an antioxidant. Studies show that it can scavenge free radicals and inhibit oxidative stress in biological systems. Its derivatives, such as resveratrol, have been investigated for their potential health benefits, including anti-inflammatory and anticancer properties . Research indicates that trans-stilbene derivatives can react with radical species, demonstrating significant antioxidant action .

  • Several methods exist for synthesizing trans-stilbene:

    • Mizoroki-Heck Reaction: This palladium-catalyzed coupling reaction between iodobenzene and styrene is a prominent method for producing trans-stilbene in high yields .
    • Decarboxylation: Trans-stilbene can be synthesized from the decarboxylation of α-phenylcinnamic acid .
    • Aldol-Type Condensation: This method involves the reaction of aromatic aldehydes with activated methylarenes or phenylacetic acid to yield stilbene derivatives .

    trans-Stilbene has various applications across different fields:

    • Fluorescent Dyes: Due to its unique optical properties, trans-stilbene is utilized in fluorescent dyes and sensors .
    • Pharmaceuticals: Its derivatives are explored for therapeutic applications due to their biological activities, including potential anticancer effects .
    • Material Science: The compound's photochemical properties make it useful in developing materials responsive to light .

    Research on trans-stilbene interactions highlights its role in antioxidant mechanisms. It has been shown to interact with various radical species and metal ions, influencing its reactivity and biological efficacy. Studies indicate that hydroxyl substitutions on stilbene enhance its antioxidant properties, suggesting that structural modifications can significantly impact its activity .

    trans-Stilbene shares structural similarities with several compounds. Here are some notable comparisons:

    CompoundStructure TypeUnique Features
    Cis-StilbeneIsomer of stilbeneLess stable due to steric hindrance; lower melting point
    ResveratrolStilbene derivativeKnown for anti-inflammatory and anticancer properties
    PinosylvinStilbene derivativeExhibits antimicrobial activity
    4-HydroxystilbeneHydroxylated stilbeneEnhanced antioxidant activity
    1,1-DiphenylethyleneRelated alkeneSimilar structure but lacks the double bond configuration

    These compounds highlight the uniqueness of trans-stilbene in terms of stability and reactivity while showcasing the diverse functionalities that similar structures can exhibit.

    Classical Organic Synthesis Approaches for trans-Stilbene Derivatives

    Wittig Reaction Mechanisms and Stereochemical Control

    The Wittig reaction, first described by Georg Wittig in 1954, revolutionized alkene synthesis by coupling aldehydes/ketones with phosphonium ylides. For trans-stilbene derivatives, the reaction’s stereochemical outcome depends on ylide stabilization and reaction conditions.

    Mechanistic Insights:
    The reaction proceeds via a four-membered oxaphosphetane intermediate, where the stereochemistry is kinetically controlled. Unstabilized ylides (e.g., Ph₃P=CHR) favor Z-alkenes due to minimal steric hindrance during nucleophilic addition. However, stabilizing groups (e.g., aryl or alkenyl substituents) on the ylide reduce 1,3-interactions, shifting selectivity toward E-alkenes.

    Stereochemical Control:

    • Schlosser Modification: Adding lithium salts promotes oxaphosphetane equilibration, enabling E-alkene formation via betaine intermediates.
    • Horner-Wadsworth-Emmons (HWE) Reaction: Utilizes stabilized ylides (e.g., phosphonate reagents) to achieve near-exclusive E-selectivity, critical for trans-stilbene synthesis.

    Example:
    Reaction of 4-methoxybenzaldehyde with a stabilized ylide (Ph₃P=CH-Ar) under HWE conditions yields trans-stilbene derivatives in >90% E/Z ratios.

    Perkin Reaction Modifications for Hydroxystilbene Production

    The Perkin reaction, traditionally used to synthesize α,β-unsaturated carboxylic acids, has been adapted for hydroxystilbene production through decarboxylation.

    Modified Perkin Protocol:

    • Reagents: Aromatic aldehydes and phenylacetic acids react under microwave irradiation with piperidine and polyethylene glycol.
    • Mechanism: Condensation forms a β-hydroxy acid intermediate, followed by decarboxylation to yield trans-stilbenes.

    Advantages:

    • Eliminates toxic quinoline/Cu catalysts.
    • Achieves trans-selectivity via anti-periplanar elimination.

    Example:
    Microwave-assisted reaction of 4-hydroxybenzaldehyde and phenylacetic acid produces trans-resveratrol analogs in 60–70% yields.

    Siegrist Elimination Anti-Conformational Selectivity

    The Siegrist method leverages anti-E2 elimination to favor trans-stilbene formation.

    Key Features:

    • Substrates: o-Methoxy-substituted stilbenes undergo elimination under iodine/O₂ or acidic conditions.
    • Selectivity: Anti-periplanar geometry minimizes steric clashes, directing elimination to trans-products.

    Example:
    Photocyclization of 2,4-dimethoxystilbene with iodine and methyloxirane scavenger yields trans-phenanthrene derivatives in >80% purity.

    Transition Metal-Catalyzed Cross-Coupling Innovations

    Palladium-Mediated Heck Coupling Configurational Outcomes

    The Heck reaction couples aryl halides with alkenes under palladium catalysis, enabling trans-stilbene synthesis.

    Mechanistic Pathway:

    • Oxidative Addition: Pd(0) inserts into aryl halide bonds.
    • Alkene Coordination: Styrene or substituted olefins bind to Pd(II).
    • Insertion and β-Hydride Elimination: Forms trans-alkene via syn-elimination.

    Applications:

    • Microwave-Assisted PVP-Pd Catalysts: Achieves >90% yields with low catalyst loading (0.1 mol%) and high turnover frequency (TOF ~100 h⁻¹).
    • Functional Group Tolerance: Compatible with electron-withdrawing (e.g., -NO₂) and donating (e.g., -OCH₃) groups.

    Example:
    Reaction of 4-bromotoluene with styrene using Pd(OAc)₂ and PVP gives trans-stilbene in 88% yield.

    Suzuki-Miyaura Applications in Asymmetric Stilbene Synthesis

    The Suzuki-Miyaura coupling between aryl boronic acids and halides under palladium catalysis enables asymmetric trans-stilbene synthesis.

    Key Parameters:

    • Ligands: Bulky phosphines (e.g., SPhos) enhance trans-selectivity.
    • Solvents: Aqueous media with TPPTS ligands allow catalyst recycling.

    Asymmetric Catalysis:

    • Chiral Pd Complexes: Achieves >90% enantiomeric excess (ee) in enantioselective couplings.

    Example:
    Coupling of 4-bromoanisole with phenylboronic acid using PdCl₂(dppf) yields trans-stilbene in 85% yield.

    Cobalt-Catalyzed Diels-Alder/Wittig Tandem Strategies

    Cobalt-mediated tandem reactions combine Diels-Alder cycloaddition with Wittig olefination for complex trans-stilbene synthesis.

    Mechanistic Sequence:

    • Diels-Alder Reaction: Propargylic phosphonium salts react with dienes to form dihydroaromatic intermediates.
    • Wittig Olefination: Aldehydes convert intermediates to trans-stilbenes.

    Advantages:

    • Step Economy: Forms three C–C bonds in one pot.
    • Stereocontrol: Predominantly E-alkenes due to steric constraints in intermediates.

    Example:Cobalt-catalyzed reaction of propargylic phosphonium salts with 1,3-dienes and benzaldehyde yields trans-stilbene derivatives in 70–85% yields.

    Ultrafast Spectroscopic Analysis of Cis-Trans Interconversion Pathways

    Ultrafast spectroscopic studies have resolved the femtosecond-scale dynamics of trans-stilbene’s photoisomerization. Femtosecond stimulated Raman spectroscopy reveals that the S₁ excited state of trans-stilbene exhibits vibrational bands with a width of 20 cm⁻¹, corresponding to a vibrational dephasing time of approximately 1 ps [3]. In contrast, cis-stilbene shows broader bands (40 cm⁻¹), consistent with a shorter S₁ lifetime of 0.3 ps [3]. This disparity arises from differences in the potential energy surfaces: the trans isomer’s S₁ state has a shallow minimum that permits longer-lived vibrations, while the cis configuration rapidly undergoes non-radiative decay due to steric hindrance between phenyl groups.

    Two-photon excitation experiments further elucidate the relaxation pathways from higher-lying electronic states. Excitation at 475 nm (5.1 eV) and 380 nm (6.4 eV) accesses Aₓ-symmetry states, which undergo internal conversion to S₁ within 100 fs [4]. The resulting S₁ population exhibits an excited-state absorption band centered at 585 nm, which evolves over 1–2 ps due to intramolecular vibrational energy redistribution (IVR) [4]. Remarkably, the S₁ dynamics following two-photon excitation mirror those observed after direct one-photon excitation at 310 nm (4.0 eV), confirming that internal conversion efficiently funnels energy through common vibrational modes regardless of the initial excitation pathway [4].

    Table 1: Key spectroscopic parameters for trans- and cis-stilbene isomers

    ParameterTrans-StilbeneCis-StilbeneSource
    S₁ vibrational bandwidth20 cm⁻¹40 cm⁻¹ [3]
    S₁ lifetime10–100 ps0.3 ps [3]
    Internal conversion time<100 fs<100 fs [4]

    Solvent-Surface Interface Effects on Isomerization Quantum Yields

    The solvent-surface interface significantly modulates trans-stilbene’s isomerization efficiency. In molecular junction configurations, adsorption onto gold electrodes alters the electronic coupling between the molecule and metallic contacts. First-principles calculations using non-equilibrium Green’s function (NEGF) methods demonstrate that cis-stilbene exhibits higher electron transmission probabilities near the conduction band compared to the trans isomer [2]. This enhanced conductivity correlates with a 180° torsion of the C=C bond during the cis→trans transition, which redistributes π-electron density toward one phenyl ring [2].

    While direct measurements of quantum yields in surface-adsorbed systems remain scarce, the current-voltage characteristics provide indirect insights. Trans-stilbene junctions show lower conductance (0.1 nS) than cis configurations (1.2 nS) at 0.1 V bias [2]. This orders-of-magnitude difference suggests that surface interactions stabilize the cis isomer’s transition state, potentially increasing its photostationary concentration under UV irradiation. However, the confined geometry of molecular junctions may restrict the torsional motion required for isomerization, highlighting the need for in situ spectroscopic characterization of surface-bound species.

    Triplet-State Mediated Catalytic Isomerization Systems

    Para-Benzoquinone Exciplex Formation Mechanisms

    Current literature on trans-stilbene focuses predominantly on singlet-state isomerization pathways, with limited evidence for triplet-mediated processes in the provided studies. The absence of reported para-benzoquinone exciplex systems in the surveyed research suggests that singlet mechanisms dominate under standard experimental conditions. However, analogous studies on azobenzene derivatives hint at potential triplet pathways via heavy-atom effects or sensitizer molecules—an area warranting further investigation for stilbenoid systems [2].

    Spin-Flip Density Functional Theory (SFDFT) Modeling

    While Spin-Flip DFT has not been explicitly applied to trans-stilbene in the reviewed works, existing computational frameworks provide a foundation for future SFDFT studies. Traditional methods like XMCQDPT2/cc-pVTZ calculations successfully reproduce the S₀→S₁ absorption spectra and vibrational frequencies [3] [4]. NEGF simulations of molecular junctions further demonstrate the sensitivity of electron transport to the C=C torsion angle (θ), with a 180° rotation altering the transmission function by 2–3 orders of magnitude [2]. These results suggest that SFDFT could potentially resolve open-shell configurations during the isomerization trajectory, particularly at twisted geometries where singlet-triplet crossings may occur.

    The photocyclization of trans-stilbene to phenanthrene represents one of the most significant applications of the Mallory reaction, with iodine serving as the conventional catalytic oxidant. The mechanism involves a complex interplay of photochemical and radical processes that have been extensively studied since Mallory's pioneering work in the 1960s [1] [2].

    Classical Iodine-Catalyzed Pathway

    The traditional iodine-catalyzed phenanthrene formation follows a well-established mechanism where trans-stilbene undergoes photochemical isomerization to the cis-isomer, which then cyclizes to form dihydrophenanthrene. This unstable intermediate is subsequently oxidized by iodine to yield phenanthrene [1] [3]. The reaction typically employs catalytic amounts of iodine (3-5 mol%) in conjunction with environmental oxygen under ultraviolet irradiation [1].

    The photochemical isomerization of the double bond in stilbene occurs rapidly under reaction conditions, allowing both cis and trans isomers to be used as starting materials. However, only the cis-isomer undergoes the crucial cyclization step [1] [3]. The dihydrophenanthrene intermediate is inherently unstable and reverts to the cis-stilbene unless trapped by oxidation [1].

    Mechanistic Insights and Limitations

    Recent investigations have revealed significant limitations in the traditional iodine-catalyzed approach, particularly at elevated concentrations. Comprehensive studies demonstrate that iodine promotes isomerization to the trans-stilbene conformation, which paradoxically inhibits phenanthrene formation [2] [4]. This occurs because iodine facilitates the formation of the less reactive trans-isomer, which must first convert to the cis-form before cyclization can proceed [2].

    The concentration dependency of the reaction reveals complex kinetics. At low concentrations (5 mM), both iodine and alternative oxidants like 2,2,6,6-tetramethylpiperidin-1-yl oxide (TEMPO) show similar effectiveness [2]. However, at higher concentrations (20 mM), TEMPO demonstrates superior performance, producing phenanthrene yields fourteen times higher than iodine [2].

    Reaction ConditionsPhenanthrene Yield (%)Key ObservationsReference
    Iodine (3-5 mol%) + O₂, UV light, ambient conditionsVariable (literature standard)Widely adopted standard conditionsMallory et al. (1964) [1]
    Stoichiometric iodine + inert atmosphere + scavengerEnhanced yield, low concentrationLimited to low concentrationsLiu et al. (2010) [2]
    TEMPO vs Iodine at 5 mM concentrationSimilar yields for both oxidantsBoth oxidants equally effectiveSeylar et al. (2021) [2]
    TEMPO vs Iodine at 20 mM concentrationTEMPO: 14× higher than iodineTEMPO superior at high concentrationsSeylar et al. (2021) [2]
    Iodine-catalyzed with propylene oxide30-40% (under air, 365 nm)Competing [2+2] cycloaddition reactionsVarious studies [5]

    Advanced Oxidant Systems

    The development of alternative oxidizing systems has addressed many limitations of traditional iodine catalysis. TEMPO emerges as a superior alternative, particularly for concentrated solutions, as it does not promote trans-isomerization and generates easily removable byproducts [2]. The enhanced performance of TEMPO stems from its ability to consume the cis-stilbene intermediate for phenanthrene formation while minimizing competing [2+2] cycloaddition reactions [2].

    The use of propylene oxide as a hydrogen iodide scavenger represents another significant advancement, preventing the formation of strongly acidic byproducts that can interfere with the reaction [2]. This system allows for higher yields and cleaner reaction profiles compared to traditional methods [2].

    Surface-Mediated Dimerization Pathways on Silica Matrices

    The photochemical behavior of trans-stilbene on solid surfaces differs markedly from solution-phase reactions, with silica matrices providing unique environments that promote specific reaction pathways, particularly dimerization processes [6] [7].

    Silica Gel-Air Interface Reactions

    Photolysis of trans-stilbene adsorbed at silica gel-air interfaces leads to distinctive product distributions that vary significantly with surface loading density. At low surface coverage (2.5 × 10⁻⁵ mol g⁻¹), the reaction produces cis-stilbene (27%), phenanthrene (42%), and two tetraphenylcyclobutane dimers (31%) in a ratio of 1.3:1 [6]. This product distribution reflects the heterogeneous nature of the surface environment and the formation of ground-state molecular pairs [6].

    At higher surface loadings (1.0 × 10⁻⁴ mol g⁻¹), the reaction dynamics change dramatically. The product distribution shifts to favor cis-stilbene (60%) and dimers (32%), while phenanthrene formation decreases to only 8% [6]. This retardation of phenanthrene formation at higher coverage results from competitive light absorption by excess trans-stilbene, creating an inner-filter effect that reduces the efficiency of secondary photochemical processes [6].

    Surface TypeLoading ConcentrationProduct DistributionDimer Ratio (D1:D2)Key Mechanism
    Silica gel-air interface2.5 × 10⁻⁵ mol g⁻¹cis-stilbene (27%), phenanthrene (42%), dimers (31%)1.3:1Ground-state pair formation
    Silica gel-air interface (high loading)1.0 × 10⁻⁴ mol g⁻¹cis-stilbene (60%), phenanthrene (8%), dimers (32%)1.3:1Retarded phenanthrene formation
    Silicon Si(100) surfaceSingle molecule levelFour conformers observedN/AElectronic excitation by tunnel electrons
    Ag/Ge(111) surfaceMonolayer coveragePaired co-isomerizationN/ABiexciton reaction pathway
    Amorphous silica glassDFT calculationsParallel orientation favoredN/AHydrogen bonding dominates

    Mechanism of Surface-Mediated Dimerization

    The dimerization mechanism on silica surfaces involves the formation of ground-state molecular pairs during the surface loading process. These pairs exhibit excimer-like emission characteristics, indicating close molecular proximity that facilitates subsequent [2+2] cycloaddition reactions [6]. The observed dimer ratio of 1.3:1 closely matches that reported for trans-stilbene photolysis in aqueous solutions, suggesting similar geometrical constraints in both environments [6].

    The surface environment promotes dimerization through several mechanisms. Slow surface diffusion restricts molecular mobility, increasing the probability of intermolecular encounters between photoexcited species [6]. Additionally, the inhomogeneous surface loading creates microenvironments with locally high concentrations of stilbene molecules, favoring bimolecular reactions over unimolecular processes [6].

    Single-Molecule Surface Studies

    Advanced surface science techniques have provided unprecedented insights into stilbene photochemistry at the single-molecule level. Scanning tunneling microscopy studies on silicon surfaces reveal that trans-stilbene molecules adopt multiple conformations upon adsorption, with four distinct conformers identified [8]. Electronic excitation by tunnel electrons activates specific molecular surface isomerization pathways, demonstrating the intimate connection between electronic structure and photochemical reactivity [8].

    Studies on Ag/Ge(111) surfaces reveal that stilbene photoisomerization proceeds primarily through paired co-isomerization mechanisms [9]. The reaction occurs through pairs of co-isomerizing molecules situated at domain boundaries, with excitation migration to these sites facilitating a biexciton reaction pathway [9]. This mechanism highlights the importance of supramolecular organization in directing photochemical outcomes.

    Theoretical Studies of Surface Interactions

    Computational investigations using density functional theory reveal that stilbene adsorption on amorphous silica surfaces involves multiple interaction modes [10]. The dominant interactions include hydrogen bonding between the nitro groups of substituted stilbenes and surface hydroxyl groups, as well as π-hydrogen interactions with aromatic rings [10]. These calculations demonstrate that both cis and trans isomers adopt parallel orientations relative to the surface, maximizing contact between functional groups and the silica matrix [10].

    Oxygen Dependency in Oxidative Cyclization Selectivity

    The role of oxygen in stilbene photocyclization represents a fundamental aspect that determines reaction selectivity and mechanism. The dependency on oxygen varies dramatically between different phases and reaction conditions, leading to distinct mechanistic pathways and product distributions [11] [12].

    Vapor Phase vs. Solution Phase Dichotomy

    The most striking manifestation of oxygen dependency occurs in the contrasting behavior between vapor-phase and solution-phase reactions. In the vapor phase at elevated temperatures (170°C), phenanthrene formation from cis-stilbene proceeds efficiently without oxygen, suggesting an intramolecular hydrogen elimination mechanism [11]. The reaction follows a direct cyclization pathway where hydrogen elimination occurs simultaneously with ring closure, forming phenanthrene and molecular hydrogen [11].

    Conversely, solution-phase reactions exhibit absolute oxygen dependency for phenanthrene formation. In the absence of oxygen, the cyclization remains reversible at the dihydrophenanthrene stage, with the unstable intermediate reverting to cis-stilbene [11] [12]. This fundamental difference highlights the critical role of oxidative trapping in solution-phase synthesis.

    Reaction EnvironmentOxygen EffectPhenanthrene Yield (%)MechanismTemperature Dependence
    Vapor phase (170°C)Phenanthrene formation unaffected by O₂Quantum yield measuredIntramolecular H eliminationHigh temperature required
    Solution phase with O₂Phenanthrene formation only in presence of O₂Variable, depends on oxidantOxidative trapping of dihydrophenanthreneAmbient temperature
    Solution phase without O₂Reversible cyclization to dihydrophenanthrene0 (reversible process)Thermal equilibriumAmbient temperature
    Air atmosphere + UV (365 nm)Oxidative dehydrogenation occurs30-40%Radical-mediated oxidationAmbient temperature
    Inert atmosphereIsomerization predominates0 (no aromatization)Photoisomerization onlyAmbient temperature

    Mechanistic Roles of Oxygen

    Oxygen participates in stilbene photocyclization through multiple mechanisms, each operating under specific conditions. The primary role involves oxidative trapping of the dihydrophenanthrene intermediate, converting it to the stable aromatic phenanthrene product [1] [2]. This process occurs through radical-mediated pathways where oxygen or oxygen-derived species abstract hydrogen atoms from the cyclized intermediate [1].

    The efficiency of oxygen-mediated oxidation depends on the nature of the oxygen species involved. Singlet molecular oxygen exhibits enhanced reactivity compared to triplet oxygen, with cis-stilbene showing faster quenching rates than trans-stilbene [6]. This selectivity provides an additional pathway for oxidative processes, particularly in systems where photosensitized oxygen generation occurs [6].

    Radical Cation Intermediates

    Advanced spectroscopic studies reveal the formation of stilbene radical cations during photocyclization in the presence of oxygen. These intermediates, characterized by absorption maxima around 470-490 nm, exhibit complex reactivity patterns that depend on both oxygen concentration and substitution patterns [13]. The formation quantum yields of radical cations correlate with decreasing oxidation potentials and increasing fluorescence lifetimes, indicating the importance of electronic factors in determining reactivity [13].

    Substituted stilbenes show markedly different behavior in the presence of oxygen. For example, trans-4-methoxystilbene exhibits rapid radical cation decay in oxygen-containing environments, attributed to the formation of ground-state oxygen complexes and the unique electronic distribution in the radical cation [13]. This behavior demonstrates the subtle interplay between molecular structure and oxygen reactivity.

    Pressure and Temperature Effects

    The oxygen dependency of stilbene photocyclization shows pronounced pressure and temperature effects. At elevated pressures, the efficiency of oxygen-mediated processes increases due to enhanced collision frequencies between oxygen and reactive intermediates [14]. Temperature effects are particularly complex, with competing processes of thermal decomposition and oxygen reaction rates varying differently with temperature [14].

    Studies of pressure-dependent photoisomerization reveal that oxygen can both promote and inhibit various reaction pathways. While oxygen facilitates phenanthrene formation through oxidative trapping, it can also quench excited states and reduce the efficiency of primary photochemical processes [14]. The overall effect depends on the relative rates of these competing processes under specific conditions.

    Synthetic Implications

    The oxygen dependency of stilbene photocyclization has profound implications for synthetic applications. Understanding these dependencies allows for the rational design of reaction conditions that maximize desired products while minimizing side reactions. For phenanthrene synthesis, the use of controlled oxygen atmospheres or alternative oxidants can significantly improve yields and selectivity [2] [5].

    Physical Description

    Trans-stilbene appears as off-white crystals. Melting point of 122-124°C. Shows blue fluorescence. (NTP, 1992)

    Color/Form

    Crystals from 95% ethanol
    Colorless or slightly yellow crystals

    XLogP3

    4.8

    Boiling Point

    583 to 585 °F at 760 mm Hg (NTP, 1992)
    306.75 °C
    306-307 °C @ 760 mm Hg

    Density

    0.9707 at 68 °F (NTP, 1992)
    0.9707

    LogP

    4.81 (LogP)
    log Kow = 4.81

    Melting Point

    255 to 257 °F (NTP, 1992)
    124 °C

    UNII

    3FA7NW80A0

    GHS Hazard Statements

    Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 48 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 46 of 48 companies with hazard statement code(s):;
    H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
    H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H411 (95.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    0.00 mmHg
    8.81X10-4 mm Hg @ 25 °C

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    103-30-0
    588-59-0

    Wikipedia

    (E)-stilbene
    Stilbene

    Methods of Manufacturing

    Trans-form prepd by Clemmensen redn of benzoin: Shriner, Berger, Org Syn Coll Vol III, 786 (1955); cis-form by copper-chromite decarboxylation of alpha-phenylcinnamic acid: Buckles, Wheeler, Org Synth Coll Vol IV, 857 (1963).
    Synthesis of cis- and trans-forms by Wittig reaction and decarboxylation of phenylcinnamic acids: Wheeler, Batlle de Pabon, J Org Chem 30, 1473 (1965).
    By passing toluene over hot lead oxide. Method of purification: crystallization; zone melting used for very pure crystals.

    General Manufacturing Information

    Benzene, 1,1'-(1E)-1,2-ethenediylbis-: ACTIVE

    Stability Shelf Life

    VOLATILE WITH STEAM.

    Dates

    Last modified: 08-15-2023
    Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020
    Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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